![molecular formula C14H14ClNO3S2 B2816164 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 339016-99-8](/img/structure/B2816164.png)
2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfone, which is an organic compound containing the functional group R-SO2-R’. Sulfones are used as solvents and chemical intermediates in a variety of industrial applications . They are also known for their thermal and oxidative stability .
Synthesis Analysis
While specific synthesis methods for this compound were not found, sulfones are typically synthesized through the oxidation of sulfides or the reaction of sulfonyl chlorides with alcohols or amines .Molecular Structure Analysis
The molecular structure of a sulfone typically consists of a sulfur atom bonded to two oxygen atoms (a sulfonyl group) and two carbon atoms . The exact structure of this compound would depend on the specific locations of the chlorophenyl, dimethyl, and pyridinyl groups.Chemical Reactions Analysis
Sulfones are generally stable and resistant to reduction and hydrolysis . They can participate in a variety of chemical reactions, including palladium-catalyzed amidation reactions .Physical And Chemical Properties Analysis
Sulfones are typically crystalline solids at room temperature and have high boiling points . They are generally soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Green Metric Evaluation
The synthesis of related sulfonyl and sulfinyl compounds, such as those used in the treatment of gastroesophageal reflux disease (GERD) and other gastric acid-related diseases, highlights modified synthetic approaches aimed at improving efficiency and reducing waste. One study detailed the synthesis of an intermediate utilized in Dexlansoprazole production, showcasing steps like N-oxidation, one-pot synthesis, and chlorination with green metrics assessment to evaluate the environmental impact (Rohidas Gilbile et al., 2017).
Chemiluminescence Applications
The study of sulfinyl- and sulfonyl-substituted compounds for their chemiluminescence properties, particularly in the synthesis of dioxetanes and their base-induced decomposition, provides insights into potential applications in sensors and imaging technologies. These compounds exhibit light emission under specific conditions, suggesting their utility in analytical chemistry and materials science (N. Watanabe et al., 2010).
Crystal and Molecular Structure
Research into the crystal and molecular structure of sulfones, including methyl-(4-chlorophenyl)sulfone, contributes to our understanding of molecular interactions and stability. Such studies inform the design of materials and drugs by revealing how structural features influence physical and chemical properties (S. Adamovich et al., 2017).
Novel Soluble Fluorinated Polyamides
Fluorinated polyamides containing pyridine and sulfone moieties, synthesized using a new diamine, demonstrate the creation of materials with high thermal stability, low dielectric constants, and excellent solubility in organic solvents. These properties suggest their applicability in advanced electronic and optical devices (Xiao-Ling Liu et al., 2013).
Antibacterial Activity
The synthesis of novel compounds with specific sulfonyl and sulfinyl groups has been explored for antibacterial applications. One study synthesized a bicyclic compound with potential antimicrobial activity, indicating the role of these sulfur-containing compounds in developing new therapeutic agents (Yahya Nural et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfinyl-4,6-dimethyl-3-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-9-8-10(2)16-14(13(9)21(3,18)19)20(17)12-6-4-11(15)5-7-12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVJYOGCVIBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

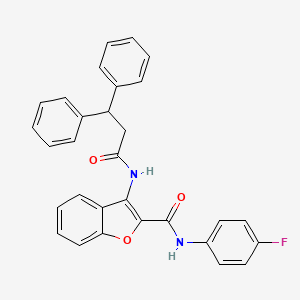

![N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2816086.png)
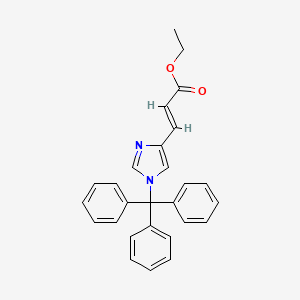
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/no-structure.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2816089.png)
![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine](/img/structure/B2816091.png)

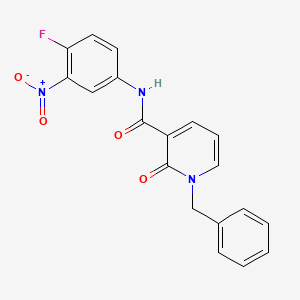
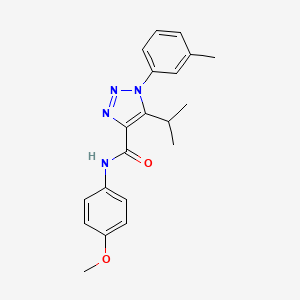
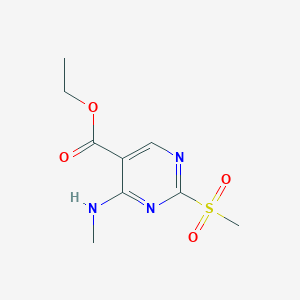
![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)
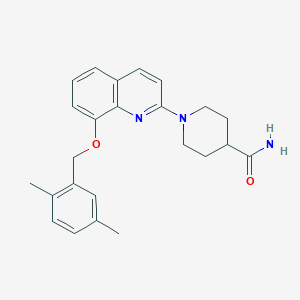
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2816103.png)